![molecular formula C18H22ClNO4S B2985129 (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine CAS No. 884615-05-8](/img/structure/B2985129.png)
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine, also known as TMS-4-DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenethylamines and is structurally similar to the psychedelic drug mescaline.
Applications De Recherche Scientifique
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used as a tool to study the structure-activity relationship of 5-HT2A receptor ligands and to investigate the role of this receptor in various physiological and pathological conditions.
Mécanisme D'action
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate activation of the receptor and a downstream signaling cascade that leads to changes in neuronal activity and neurotransmitter release. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the modulation of intracellular signaling pathways and the activation of downstream effector molecules.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in vitro and in vivo. It has been reported to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, and to enhance synaptic plasticity and neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects, and to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine for lab experiments is its high affinity and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor in vitro and in vivo. It also has a relatively long half-life and low toxicity, making it a safe and reliable tool for scientific research. However, one limitation of this compound is its relatively low potency as a partial agonist, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are many potential future directions for research on (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine. One area of interest is the development of more potent and selective 5-HT2A receptor ligands based on the structure of this compound. Another area of interest is the investigation of the role of the 5-HT2A receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, this compound could be used as a tool to study the neural circuits and mechanisms underlying consciousness and altered states of consciousness, such as those induced by psychedelic drugs.
Méthodes De Synthèse
The synthesis of (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine involves the reaction of 4-chloro-2,5-dimethoxyphenylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-10-7-11(2)13(4)18(12(10)3)25(21,22)20-15-9-16(23-5)14(19)8-17(15)24-6/h7-9,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDCPPAUIHQQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)
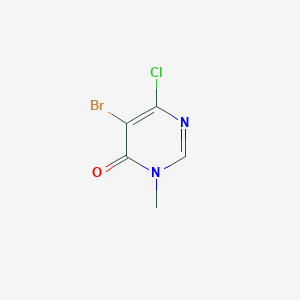
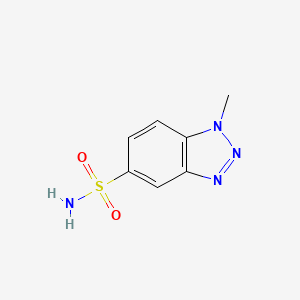
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)
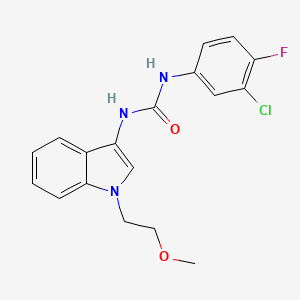
![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)
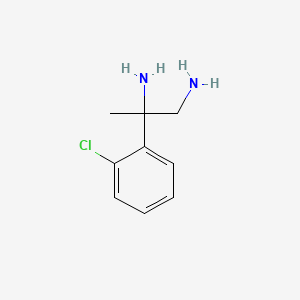
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)
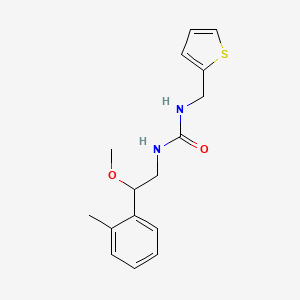

![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)
![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)